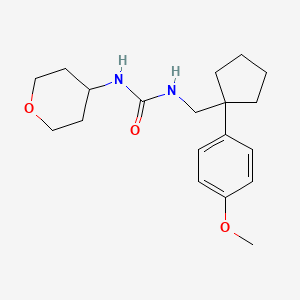

1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

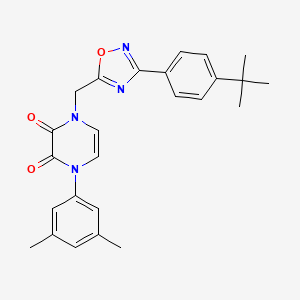

The compound “1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea” is a complex organic molecule that contains several functional groups and structural elements. These include a methoxyphenyl group, a cyclopentyl group, a tetrahydropyran ring, and a urea group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The presence of the tetrahydropyran ring and the cyclopentyl group would likely contribute to the three-dimensional structure of the molecule .

Chemical Reactions Analysis

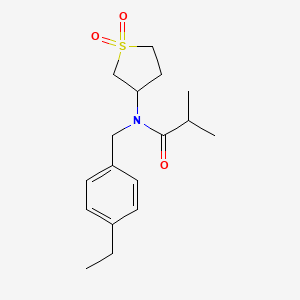

The reactivity of this compound would be influenced by its functional groups. For example, the urea group might participate in acid-base reactions, while the methoxyphenyl group might undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors like its molecular structure and the nature of its functional groups .

Aplicaciones Científicas De Investigación

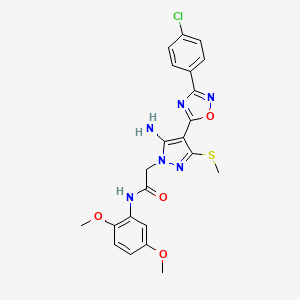

Hydrogel Formation and Anion Tuning

One scientific research application of urea derivatives involves the study of hydrogel formation through anion tuning. Specifically, urea compounds have been shown to form hydrogels in acidic conditions, where the gel's morphology and rheology can be adjusted by varying the anion identity. This provides a method for manipulating the gels' physical properties for potential use in various applications, including drug delivery and tissue engineering. The study by Lloyd and Steed (2011) demonstrates how the elastic storage modulus of gels can be modulated based on the acid used for protonation, indicating the tunability of these materials for specific needs (Lloyd & Steed, 2011).

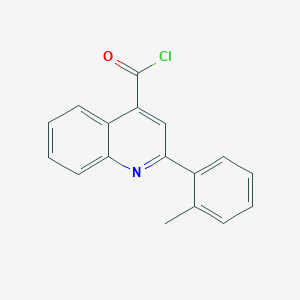

Chemical Synthesis and Structural Analysis

Research into the structural analysis of chemical compounds containing methoxyphenyl groups has revealed insights into their molecular configuration and potential applications in synthesis and material science. For instance, the crystal structure determination of certain compounds provides foundational knowledge for understanding their physical and chemical behavior. Wang et al. (2005) conducted an X-ray crystal structure analysis, revealing that all atoms of the pyran ring in their studied compound are coplanar, differing from similar compounds and suggesting implications for material properties and synthesis strategies (Wang et al., 2005).

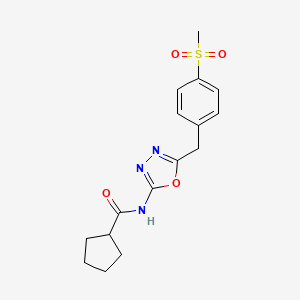

Organic Synthesis and Pharmaceutical Applications

Another application area involves the synthesis of p-aminobenzoic acid diamides based on methoxyphenyl tetrahydro-2H-pyran derivatives. These synthetic pathways contribute to the development of novel organic compounds with potential pharmaceutical applications. Agekyan and Mkryan (2015) demonstrated a methodology for producing diamides, which could lead to new drug molecules or materials with unique biological activities (Agekyan & Mkryan, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-23-17-6-4-15(5-7-17)19(10-2-3-11-19)14-20-18(22)21-16-8-12-24-13-9-16/h4-7,16H,2-3,8-14H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBHJRMIHUOLKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-6-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2755407.png)

![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)

![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine](/img/structure/B2755416.png)

![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)

![N-(3-chloro-2-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755420.png)

![2-O-Tert-butyl 3-O-ethyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B2755422.png)